3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 433962-82-4
VCID: VC11144242
InChI: InChI=1S/C15H13Cl2NO3/c1-20-13-5-3-9(7-11(13)17)15(19)18-12-8-10(16)4-6-14(12)21-2/h3-8H,1-2H3,(H,18,19)
SMILES: COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)Cl
Molecular Formula: C15H13Cl2NO3
Molecular Weight: 326.2 g/mol

3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide

CAS No.: 433962-82-4

VCID: VC11144242

Molecular Formula: C15H13Cl2NO3

Molecular Weight: 326.2 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide - 433962-82-4

Description

1. Introduction to 3-Chloro-N-(5-Chloro-2-Methoxyphenyl)-4-Methoxybenzamide

Chemical Name:
3-Chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide

Molecular Formula:
C15H13Cl2NO3

This compound belongs to the class of benzamides, which are derivatives of benzoic acid where the hydroxyl group is replaced by an amide group. The presence of methoxy (-OCH3) and chloro (-Cl) substituents suggests potential biological activity, as these functional groups often enhance molecular interactions with biological targets.

2. Structural Features

The compound consists of:

  • Benzamide Backbone: The core structure is a benzamide group (-C(O)NH-) attached to a benzene ring.

  • Substituents:

    • A chlorine atom at the 3-position.

    • A methoxy group at the 4-position.

    • A second benzene ring substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position.

These substituents influence the compound's polarity, hydrophobicity, and electronic properties.

3. Synthesis

The synthesis of such benzamide derivatives typically involves:

  • Amide Bond Formation: Reacting a substituted benzoyl chloride (e.g., 3-chloro-4-methoxybenzoyl chloride) with an amine (e.g., 5-chloro-2-methoxyaniline) in the presence of a base like triethylamine.

  • Purification: The reaction product is usually purified by recrystallization or chromatography.

General Reaction Scheme:

RCOCl+R’NH2BaseRCONHR’\text{RCOCl} + \text{R'NH}_2 \xrightarrow{\text{Base}} \text{RCONHR'}

4. Potential Applications

  • Pharmaceutical Research:

    • Benzamide derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    • The combination of halogen (chlorine) and methoxy groups may enhance receptor binding or enzyme inhibition.

  • Biological Activity:

    • Chlorinated aromatic compounds often exhibit enhanced lipophilicity, aiding in cell membrane permeability.

    • Methoxy substituents can modulate hydrogen bonding and electronic effects, potentially improving specificity toward biological targets.

  • Material Science:

    • Aromatic amides are used in designing advanced materials due to their thermal stability and rigidity.

6. Research Outlook

Given its structural features, this compound could be explored for:

  • Drug Design: Targeting specific enzymes or receptors in diseases such as cancer or inflammation.

  • Synthetic Chemistry: As an intermediate for more complex molecules.

  • Toxicology Studies: Evaluating environmental impact due to chlorinated aromatic compounds.

Further research would require experimental data such as NMR spectra, IR absorption peaks, and biological assay results to confirm its activity and utility.

If additional specific data becomes available regarding this compound, it would enable a more precise analysis tailored to its unique properties and applications.

CAS No. 433962-82-4
Product Name 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide
Molecular Formula C15H13Cl2NO3
Molecular Weight 326.2 g/mol
IUPAC Name 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide
Standard InChI InChI=1S/C15H13Cl2NO3/c1-20-13-5-3-9(7-11(13)17)15(19)18-12-8-10(16)4-6-14(12)21-2/h3-8H,1-2H3,(H,18,19)
Standard InChIKey OKKKNSFJLFEUTG-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)Cl
Canonical SMILES COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)Cl
PubChem Compound 802524
Last Modified Nov 23 2023

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